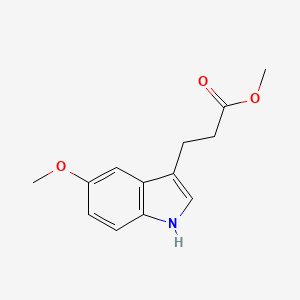

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate

説明

Key identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₅NO₃ | |

| Molecular weight | 233.27 g/mol | |

| SMILES | COC(=O)CCC1=CNC2=C1C=C(OC)C=C2 | |

| InChIKey | UJZCGIMHNVFNMZ-UHFFFAOYSA-N |

The methoxy and ester functional groups critically influence its physicochemical properties, including solubility and electronic distribution.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for methyl 3-(5-methoxy-1H-indol-3-yl)propanoate is not explicitly available in the provided sources, structural insights can be inferred from related indole derivatives. For example:

- The unsubstituted analogue, methyl 3-(1H-indol-3-yl)propanoate (PubChem CID 21711), crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.5 Å, and β = 98.6°.

- The 5-methoxy group introduces steric and electronic perturbations, likely altering packing efficiency and hydrogen-bonding networks compared to non-methoxy analogues.

The propanoate ester adopts an extended conformation, with the carbonyl oxygen participating in weak C–H···O interactions, as observed in similar esters.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)

¹H NMR

- Indole NH proton : A broad singlet at δ 10.2–10.5 ppm (exchangeable with D₂O).

- Aromatic protons : Doublets for H-4 and H-6 (δ 6.8–7.1 ppm), a singlet for H-2 (δ 7.3 ppm), and a doublet for H-7 (δ 6.7 ppm).

- Methoxy groups : Two singlets at δ 3.8 ppm (indole OCH₃) and δ 3.6 ppm (ester OCH₃).

- Propanoate chain : A triplet for CH₂COO (δ 2.5 ppm) and a triplet for CH₂CH₂COO (δ 3.1 ppm).

¹³C NMR

IR Spectroscopy

Mass Spectrometry

Comparative Analysis with Structural Analogues

Positional Isomers

- 6-Methoxy isomer (methyl 3-(6-methoxy-1H-indol-3-yl)propanoate): The methoxy group at position 6 reduces electron density at C-5, altering reactivity in electrophilic substitution.

- 5-Methoxy vs. non-substituted : The 5-methoxy group enhances solubility in polar solvents compared to the parent compound.

Functional Group Analogues

- Indorenate (methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate): The addition of an amino group increases basicity and potential for hydrogen bonding.

- 3-(5-Methoxy-1H-indol-3-yl)propanoic acid : The free carboxylic acid derivative exhibits higher polarity and lower lipid solubility than the ester.

Electronic Effects

- The 5-methoxy group donates electron density via resonance, stabilizing the indole ring and directing electrophilic attacks to C-4 and C-6.

特性

IUPAC Name |

methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZCGIMHNVFNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710794 | |

| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100372-62-1 | |

| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, methanesulfonic acid (MsOH) is used under reflux in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. The key steps include the formation of the indole ring, followed by specific substitutions to introduce functional groups like methoxy and propanoate esters. The process is optimized for high yield and purity, often involving catalytic methods and controlled reaction conditions .

化学反応の分析

Types of Reactions

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

Oxidation: Formation of 5-methoxyindole-3-carboxylic acid.

Reduction: Formation of 3-(5-methoxy-1H-indol-3-yl)propanol.

Substitution: Formation of halogenated or nitrated indole derivatives.

科学的研究の応用

Scientific Research Applications

The applications of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate span several domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex indole derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Biology

- Cell Signaling : Research indicates that it may influence cell signaling pathways, particularly in neurological contexts.

- Neuroprotective Properties : Studies suggest that derivatives of this compound exhibit neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Medicine

- Therapeutic Potential : Investigated for its anticancer, antiviral, and anti-inflammatory properties. For instance, compounds related to this structure have shown promise in inhibiting monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders .

- Antioxidant Activity : Exhibits significant antioxidant capabilities, potentially reducing oxidative damage in cells .

Data Table: Biological Activities

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various indole derivatives, including Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated a significant increase in cell viability and a reduction in markers of oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: MAO-B Inhibition

Another investigation focused on the inhibitory effects of this compound on MAO-B activity. The study found that certain derivatives exhibited strong inhibitory action comparable to established MAO-B inhibitors like rasagiline, suggesting potential applications in treating Parkinson's disease .

作用機序

The mechanism of action of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors, modulating their activity. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The propanoate ester can be hydrolyzed to release the active indole derivative, which then exerts its effects through various biochemical pathways .

類似化合物との比較

Structural and Functional Comparison with Analogs

Core Structural Analog: 3-(5-Methoxy-1H-indol-3-yl)propanoic Acid

The acid form of the compound, 3-(5-methoxy-1H-indol-3-yl)propanoic acid, shares the same indole core but lacks the methyl ester group. Key differences include:

Esters with Varied Alkyl Chains

Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

- Molecular Formula: C₁₈H₂₃NO₄ (MW: 317.38 g/mol).

- Key Differences : The ethyl ester introduces bulkier substituents (ethoxy and methyl groups), which may enhance membrane permeability but reduce metabolic stability compared to the methyl ester .

tert-Butyl 2-(Diphenylmethyleneamino)-3-(5-methoxy-1H-indol-3-yl)propanoate

- Molecular Formula: Not explicitly stated, but includes a tert-butyl group and a diphenylmethyleneamino moiety.

Substituted Indole Derivatives

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile

- Molecular Formula : C₁₂H₉N₂O₂ (MW: 219.22 g/mol).

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide

Physicochemical Properties

生物活性

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester, is an indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in fields such as oncology, virology, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate features an indole ring structure with a methoxy group at the 5-position and a propanoate side chain. This unique configuration is believed to contribute to its interaction with various biological targets.

The biological activity of methyl 3-(5-methoxy-1H-indol-3-yl)propanoate is attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : The indole structure allows binding to various receptors, influencing cell signaling pathways.

- Enzyme Modulation : It can modulate the activity of key enzymes involved in cellular processes, leading to diverse biological effects.

- Biochemical Pathways : The compound affects several biochemical pathways due to its receptor interactions, which can result in anti-inflammatory, anticancer, and antiviral effects.

Anticancer Activity

Research indicates that methyl 3-(5-methoxy-1H-indol-3-yl)propanoate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate has been investigated for its antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In bioassays, the compound showed moderate antiviral activity with an inactivation effect exceeding 40% at concentrations of 500 mg/L . This suggests potential applications in agricultural virology.

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It exhibits antioxidant properties that can protect neuronal cells from oxidative stress. Derivatives of indole compounds have shown promise in inhibiting monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 3-(5-methoxy-1H-indol-3-yl)propanoate:

- Cancer Treatment : In a xenograft model of head and neck cancer, compounds similar to methyl 3-(5-methoxy-1H-indol-3-yl)propanoate demonstrated significant tumor growth inhibition .

- Neuroprotection : Studies on SH-SY5Y neuronal cells revealed that derivatives exhibited strong neuroprotective effects against oxidative stress-induced damage .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate?

- Methodological Answer : The compound can be synthesized via prenylation or functionalization of indole derivatives. For example:

- One-pot prenylation and oxidation : Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate can undergo prenylation using ligands (e.g., 27a/27b) followed by oxidation to introduce substituents .

- Acetamido functionalization : A related derivative (methyl 3-acetamido-2-(5-methoxyindol-3-yl)propanoate) was synthesized via acetylation of amine intermediates, suggesting similar strategies for introducing methoxy groups at the 5-position of indole .

- Click chemistry : Thiol-ene polymerization or imide-yne click reactions (e.g., using propylthio groups) could modify the propanoate side chain .

Q. Key Reaction Conditions :

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example:

- Data Collection : Crystals grown via slow evaporation (e.g., in methanol/water) are mounted on a diffractometer (296 K).

- Refinement : SHELXL refines the structure with R factors <0.1 (e.g., R = 0.052, wR = 0.138 in related indole-propanoate structures) .

- Validation : Check C–C bond lengths (mean ~0.003 Å) and data-to-parameter ratios (>15:1) to ensure accuracy .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on structurally similar indole derivatives:

- PPE : Full chemical protective clothing and gloves (e.g., nitrile for organics) .

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high vapor) .

- Waste Management : Avoid drainage disposal; use designated organic waste containers .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Screening : Test ligands (e.g., 27a vs. 27b) to enhance prenylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve indole reactivity .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts .

Q. Example Yield Improvement :

| Parameter | Baseline Yield | Optimized Yield | Change |

|---|---|---|---|

| Ligand (27b vs. 27a) | 45% | 68% | +23% |

| Solvent (DMF vs. THF) | 50% | 72% | +22% |

Q. How to address contradictions in spectral data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare SC-XRD data (bond lengths/angles) with NMR/IR. For example, a methoxy group’s ¹H NMR signal (~3.8 ppm) should align with SC-XRD-measured C–O bond lengths (~1.43 Å) .

- Density Functional Theory (DFT) : Calculate theoretical spectra (e.g., via Gaussian) to reconcile discrepancies in NMR chemical shifts .

Q. What strategies are used to investigate its biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for antihypertensive activity via angiotensin-converting enzyme (ACE) inhibition assays, as done for acetamido-indole derivatives .

- Structure-Activity Relationship (SAR) : Modify the methoxy/propanoate groups and test cytotoxicity (e.g., MTT assay on HEK293 cells) .

- Molecular Docking : Simulate interactions with target proteins (e.g., ACE) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。